molecular formula C11H14FNO B2605658 (2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine CAS No. 1874218-32-2

(2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine

Cat. No.: B2605658
CAS No.: 1874218-32-2
M. Wt: 195.237
InChI Key: VHYVKJAQSJCYCK-GZMMTYOYSA-N
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Description

(2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine is a chiral morpholine derivative characterized by the presence of a fluorophenyl group at the 2-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and (S)-3-methylmorpholine.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon (Pd/C) or a chiral ligand.

    Reaction Steps: The key steps include the formation of an intermediate through nucleophilic substitution, followed by cyclization to form the morpholine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors to ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced morpholine compounds, and various substituted morpholine derivatives.

Scientific Research Applications

(2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the chiral centers contribute to its selectivity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-Phenyl-3-methylmorpholine
  • (2S,3S)-2-(4-Fluorophenyl)-3-methylmorpholine
  • (2S,3S)-2-(3-Chlorophenyl)-3-methylmorpholine

Uniqueness

(2S,3S)-2-(3-Fluorophenyl)-3-methylmorpholine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and binding affinity compared to similar compounds, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(2S,3S)-2-(3-fluorophenyl)-3-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3/t8-,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYVKJAQSJCYCK-GZMMTYOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OCCN1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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